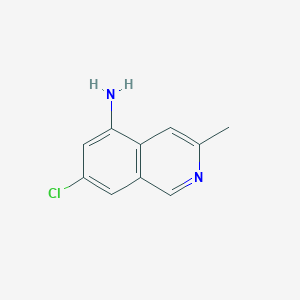









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([CH3:12])[N:8]=[CH:9]2)=[C:4]([N+:13]([O-])=O)[CH:3]=1.[H][H]>CO.[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].[Pd]>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:13])[C:5]2[CH:6]=[C:7]([CH3:12])[N:8]=[CH:9][C:10]=2[CH:11]=1 |f:3.4.5.6|
|


|
Name
|
lindlar catalyst
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in methanol (20 ml)
|
|
Type
|
ADDITION
|
|
Details
|
silica gel (2 g) added
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
WASH
|
|
Details
|
Loaded onto a silica gel column and eluted with 1% MeOH in DCM+0.5% NH4OH
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=2C=C(N=CC2C1)C)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 190 mg | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 73.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |